molecular formula C22H26N2O5 B1197167 N-Methylcolchiceinamide CAS No. 63917-71-5

N-Methylcolchiceinamide

Cat. No.: B1197167
CAS No.: 63917-71-5
M. Wt: 398.5 g/mol
InChI Key: NLBLGIGBTKMQSA-UHFFFAOYSA-N
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Description

N-Methylcolchiceinamide is a colchicine analog with antineoplastic properties. Structurally, it features a methyl group substitution on the nitrogen atom of the colchiceinamide backbone, which alters its pharmacokinetic and pharmacodynamic profiles compared to colchicine . It is primarily studied for its metabolism by microbial systems, such as Streptomyces griseus, which convert it into colchiceinamide (via N-dealkylation) and O-demethylated derivatives .

Properties

CAS No.

63917-71-5

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

N-[1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C22H26N2O5/c1-12(25)24-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(23-2)18(26)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,26)(H,24,25)

InChI Key

NLBLGIGBTKMQSA-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC)OC)OC)OC

Other CAS No.

2826-80-4

Synonyms

N-methylcolchiceinamide
N-methylcolchiceinamide, (S)-isome

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcolchiceinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a suitable aromatic compound followed by a series of functional group transformations. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This may involve continuous flow reactors, automated control systems, and advanced purification techniques to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-Methylcolchiceinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Methylcolchiceinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methylcolchiceinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Related Compounds

N-Methylcolchiceinamide belongs to a family of colchicine derivatives modified to enhance bioavailability or reduce toxicity. Key structural analogs include:

Compound Structural Modification Key Features
This compound N-methylation of colchiceinamide Improved metabolic stability; substrate for microbial N-dealkylation
Colchiceinamide Parent compound (no N-methylation) Lower lipophilicity; major metabolite of this compound
10-N-Methylaminocolchicine Methylation at C10-amino position Enhanced cytotoxic activity; synthesized via modified colchicine pathways
2-O-Demethyl-N-methylcolchiceinamide O-demethylation at C2 position Phenolic metabolite; altered binding affinity to tubulin

Metabolic Pathways and Stability

This compound undergoes distinct metabolic transformations compared to other colchicine derivatives:

  • N-Dealkylation : Dominant pathway in Streptomyces griseus, yielding colchiceinamide (65% of metabolites) .
  • O-Dealkylation: Minor pathway producing 2- and 3-O-demethyl derivatives (phenolic metabolites) .
  • Colchicine Metabolism : Unlike this compound, colchicine is primarily metabolized via hepatic CYP3A4-mediated demethylation, leading to inactive metabolites .

This differential metabolism highlights this compound’s susceptibility to microbial modification, a trait less pronounced in colchicine itself.

Antineoplastic Activity

  • This compound : Demonstrates moderate cytotoxicity, though less potent than colchicine due to reduced tubulin-binding efficiency from N-methylation .
  • 10-N-Methylaminocolchicine: Shows enhanced cytotoxicity in vitro, attributed to improved membrane permeability from C10 modifications .

Antifungal Activity

  • Colchiceinamide : Exhibits antifungal properties against Colletotrichum spp., comparable to rimocidin derivatives .
  • O-Demethyl Derivatives : Reduced activity compared to parent compounds, suggesting methylation is critical for target interaction .

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